E-1,6-Undecadiene
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Overview
Description
E-1,6-Undecadiene is an organic compound with the molecular formula C11H20. It is a diene, meaning it contains two double bonds, specifically located at the first and sixth positions of the undecane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: E-1,6-Undecadiene can be synthesized through several methods. One common approach involves the addition of an ethylcopper complex to 1-octyne. The reaction is carried out under an inert atmosphere using diethyl ether and dimethyl sulfide as solvents. The mixture is cooled to -45°C, and ethylmagnesium bromide is added dropwise. After further cooling and stirring, 1-octyne is introduced, followed by the addition of N,N’-dimethylpropyleneurea and allyl bromide. The mixture is then warmed to -30°C and stirred for 12 hours before being quenched and purified .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: E-1,6-Undecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds results in the formation of saturated hydrocarbons.
Substitution: Electrophilic addition reactions, such as the addition of halogens or hydrogen halides, are common.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is employed for hydrogenation.
Substitution: Halogens (e.g., bromine) and hydrogen halides (e.g., HBr) are used under controlled conditions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes and alkanes.
Scientific Research Applications
E-1,6-Undecadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of E-1,6-Undecadiene involves its interaction with various molecular targets. The double bonds in the compound allow it to participate in electrophilic addition reactions, forming intermediates that can further react to produce a variety of products. The pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
1,3-Butadiene: Another diene with double bonds at the first and third positions.
1,5-Hexadiene: A diene with double bonds at the first and fifth positions.
1,7-Octadiene: A diene with double bonds at the first and seventh positions.
Uniqueness: E-1,6-Undecadiene is unique due to its specific structure, which allows for selective reactions and the formation of specific products. Its longer carbon chain compared to other dienes provides different reactivity and applications in synthesis and industry .
Properties
CAS No. |
71309-05-2 |
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Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
(6E)-undeca-1,6-diene |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,10-11H,1,4-9H2,2H3/b11-10+ |
InChI Key |
GUUVOMIEMHFZCY-ZHACJKMWSA-N |
Isomeric SMILES |
CCCC/C=C/CCCC=C |
Canonical SMILES |
CCCCC=CCCCC=C |
Origin of Product |
United States |
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